N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the indenyl core. The hydroxy group and trifluoromethoxy group are introduced through specific reactions that require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry and automated systems for better control and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxy group makes it susceptible to oxidation, while the trifluoromethoxy group can influence the reactivity of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: Biologically, N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets and pathways suggests possible applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find use in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: is structurally similar to other oxalamides and indenyl derivatives.
This compound: differs from these compounds in the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its combination of the hydroxy and trifluoromethoxy groups, which provide distinct reactivity and potential biological activities compared to other similar compounds. This combination allows for a wide range of applications and makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)28-15-7-5-14(6-8-15)24-17(26)16(25)23-11-18(27)9-12-3-1-2-4-13(12)10-18/h1-8,27H,9-11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGLZYHWWPBQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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